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Compound Focus: Fumonisin B2-13C34

CAS No.: 1217481-36-1

Cat. No.: S3314223

The core principle of using Fumonisin B2-13C34 is the Stable Isotope Dilution Assay (SIDA). This
technique is considered the gold standard for accurate quantification in LC-MS/MS because the isotopically
labeled internal standard (IS) behaves almost identically to the native analyte throughout the entire analytical

process [1].

The following diagram illustrates how the internal standard compensates for variations and matrix effects:
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The internal standard corrects for:

¢ Losses during sample preparation: Inefficient extraction or degradation affect the native FB2 and
the FB2-13C34 equally [1].

¢ lon suppression/enhancement in the MS source: Co-eluting matrix components suppress or
enhance the signals for both the native and labeled compound to a similar degree, so their ratio
remains constant [1].

Standard Operating Protocol

This is a generalized and reliable protocol for determining fumonisins in complex matrices using SIDA.

1. Sample Preparation & Extraction

e Comminution: Ensure a homogeneous sample. For difficult matrices like dried fruits, cryogenic
grinding with dry ice is highly effective for achieving a consistent particle size [2].

¢ Weighing: Accurately weigh 1.0 + 0.05 g of the homogenized sample into a 50 mL polypropylene
tube [3] [4].

¢ Add Internal Standard: Spike Fumonisin B2-13C34 at the very beginning of extraction. This is
critical for compensating for both extraction efficiency and matrix effects [1] [5]. A common spiking
concentration for the working internal standard solution is 10 pg/mL [5].

¢ Extraction: Add 4 mL of an acidified acetonitrile/water mixture. A typical composition is
acetonitrile/water/formic acid (79:20:1, viviv) or similar [4] [6].

e Shaking & Centrifugation: Shake the mixture vigorously (e.g., 200 cycles/min) for 30 minutes, then
centrifuge (e.g., at 3,500 rpm) to sediment solids [4].

2. Clean-up (Matrix-Dependent) While "dilute and shoot" is possible, a clean-up step significantly reduces
matrix effects and improves method sensitivity. The optimal choice depends on your target analytes and

matrix.

e For Fumonisins B1, B2, B3 only: A Fumonisin-specific Inmunoaffinity Column (IAC) or a
Multisep 211 FUM column provides excellent clean-up for maize and other grains [7] [8].

¢ For Multi-mycotoxin analysis including hydrolyzed metabolites: A mixed-mode Strong Anion
Exchange (SAX) cartridge, such as an Oasis MAX, is highly effective. It retains acidic compounds
like fumonisins, which can then be selectively eluted with acidified methanol [3] [6].

3. LC-MS/MS Analysis
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e Chromatography:
o Column: CORTECS C18 (2.1 mm x 100 mm, 1.6 pm) or a equivalent UHPLC C18 column [3]
[6].
o Mobile Phase: (A) 0.1-0.2% formic acid in water; (B) methanol or acetonitrile with 0.1-0.2%
formic acid [3] [4].
o Gradient: Use a gradient elution to adequately separate FB2 and FB3, which are isomers. A
typical gradient starts at ~30% B and increases to ~90% B over several minutes [3].
e Mass Spectrometry:
o lonization: Electrospray lonization (ESI) in positive mode.
o Detection: Multiple Reaction Monitoring (MRM). Use at least two MRM transitions per analyte
for confirmation [5]. Monitor the native FB2 and the FB2-13C34 simultaneously.

Expected Method Performance

When the protocol is correctly applied, you can expect performance similar to the values validated in these

studies:
Matrix Analytics Recovery (%) Precision (RSD%) LOQ Citation
Broiler Feed  FB1, FB2, FB3, 82.6-115.8 3.9-18.9 160 pg/kg [3][6]
& Excreta HFB1, HFB2,
HFB3
Various FB1, FB2 89 - 120 3.7-20.5 Not specified [4]
Animal (among others) (Trueness 94- (Reproducibility)
Feeds 103%)
Eight Food FB1, FB2, FB3 80 - 120 <15 Below stringent  [5]
Matrices* regulatory limits

*Matrices included corn, wheat, soybean, almond, oat cereal, peanut butter, red chili, and black pepper.

Troubleshooting Common FAQs
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Q1: The recovery for my native FB2 is still low or erratic, even with the internal standard. What could

be wrong?

e Cause A: Inefficient Extraction. The extraction solvent or procedure may not be optimal for your
specific matrix.

o Solution: Ensure the sample is fully homogenized. Test different solvent ratios (e.g., 50/50 or
80/20 acetonitrile/water) or include a shaking/ultrasonication step to improve extraction
efficiency [3] [6].

e Cause B: Internal Standard Added Incorrectly.

o Solution: Verify that the Fumonisin B2-13C34 is added immediately after weighing the
sample, before any extraction solvents. Adding it after extraction cannot correct for
extraction losses [1].

Q2: I am observing high background noise or signal suppression for FB2 in a complex matrix. How

can I improve this?

e Cause: Inadequate Sample Clean-up. The matrix is too complex for a "dilute and shoot" approach.
o Solution: Incorporate a clean-up step. For multi-mycotoxin methods, a MAX cartridge is highly
recommended. Studies show it effectively removes ionized impurities formed during hydrolysis
or present in the original matrix, leading to much cleaner chromatograms and reduced
suppression [3] [6].

Q3: Why should I use a 13C-labeled standard instead of a cheaper, structurally similar analog or a

deuterated standard?

e Answer: Co-elution and Identic Behavior. [1] explains that 13C- or 15N-labeled standards are
preferred over deuterated ones because carbon-carbon bonds are more stable. Deuterated
standards can exhibit a slight isotopic effect, leading to a small but significant shift in retention time,
which compromises their ability to perfectly match the native analyte's experience in the LC-MS
system. Structurally similar analogs do not co-elute and thus cannot perfectly compensate for matrix
effects that are time-specific [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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